molecular formula C7H7NOS B7637627 3-Cyclopropyl-1,2-thiazole-5-carbaldehyde

3-Cyclopropyl-1,2-thiazole-5-carbaldehyde

Cat. No. B7637627
M. Wt: 153.20 g/mol
InChI Key: PLJWOEFSDHQNCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclopropyl-1,2-thiazole-5-carbaldehyde is a chemical compound that belongs to the family of thiazole derivatives. It is a yellowish liquid that is widely used in scientific research. This compound has garnered interest due to its unique structure and properties.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-1,2-thiazole-5-carbaldehyde is not fully understood. However, it is believed to inhibit the growth of microorganisms by disrupting their cell membranes. In addition, it has been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria, fungi, and cancer cells. It has also been found to have antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of 3-Cyclopropyl-1,2-thiazole-5-carbaldehyde is its potent antimicrobial and antitumor properties. This makes it a valuable compound for the development of new drugs and pharmaceuticals. However, one limitation of this compound is its toxicity. It can be harmful if ingested or inhaled, and therefore, proper safety precautions must be taken when handling this compound in the laboratory.

Future Directions

There are several future directions for the research and development of 3-Cyclopropyl-1,2-thiazole-5-carbaldehyde. One direction could be the synthesis of new analogs with improved properties. Another direction could be the investigation of its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Furthermore, the use of this compound in combination with other drugs could be explored to enhance its therapeutic effects.
In conclusion, this compound is a valuable compound with potent antimicrobial, antifungal, and antitumor properties. Its unique structure and properties make it a valuable starting material for the development of new drugs and pharmaceuticals. However, its toxicity must be taken into consideration when handling this compound in the laboratory. There are several future directions for the research and development of this compound, which could lead to the discovery of new treatments for various diseases.

Synthesis Methods

The synthesis of 3-Cyclopropyl-1,2-thiazole-5-carbaldehyde can be achieved through several methods. One such method involves the reaction of cyclopropylamine with carbon disulfide, followed by oxidation with potassium permanganate. Another method involves the reaction of cyclopropylamine with 2-chloroacetaldehyde, followed by a reaction with potassium thiocyanate.

Scientific Research Applications

3-Cyclopropyl-1,2-thiazole-5-carbaldehyde has been extensively studied for its potential use in medicinal chemistry. It has been found to have antimicrobial, antifungal, and antitumor properties. This compound has been used as a starting material for the synthesis of various drugs and pharmaceuticals.

properties

IUPAC Name

3-cyclopropyl-1,2-thiazole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NOS/c9-4-6-3-7(8-10-6)5-1-2-5/h3-5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLJWOEFSDHQNCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NSC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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